

# A Comparative Analysis of NT219 in the Landscape of Advanced Cancer Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NT219**

Cat. No.: **B609669**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of **NT219**, a novel dual inhibitor of IRS1/2 and STAT3, with alternative therapeutic options for recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN) and other advanced solid tumors. The data presented is based on publicly available clinical trial information and aims to offer an objective overview for research and drug development professionals.

## Executive Summary

**NT219**, in combination with cetuximab, has demonstrated promising anti-tumor activity in heavily pre-treated patients with R/M SCCHN, a population with significant unmet medical need. This guide will delve into the specifics of the **NT219** clinical trial data and place it in the context of standard-of-care and other investigational therapies for relevant indications. The objective is to provide a clear, data-driven comparison to inform ongoing research and development efforts in oncology.

## NT219: Mechanism of Action

**NT219** is a first-in-class small molecule that dually targets Insulin Receptor Substrate 1 and 2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). These proteins are key nodes in signaling pathways that drive tumor growth, survival, and resistance to therapy. By promoting the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3, **NT219** aims to overcome drug resistance and induce tumor cell death.



[Click to download full resolution via product page](#)

**Caption:** Simplified signaling pathway of **NT219**'s mechanism of action.

## Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from the clinical trial of **NT219** and comparator therapies. It is important to note that these are not head-to-head comparisons and trial populations and designs may differ.

### Recurrent and/or Metastatic Squamous Cell Carcinoma of the Head and Neck (R/M SCCHN)

Table 1: Efficacy in Second-Line+ R/M SCCHN

| Treatment                   | Trial                   | Patient Population                          | Overall Response Rate (ORR)    | Disease Control Rate (DCR)     | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
|-----------------------------|-------------------------|---------------------------------------------|--------------------------------|--------------------------------|------------------------------|----------------------------------------|
| NT219 + Cetuximab           | NCT04474470 (Phase 1/2) | Heavily pre-treated (≥2 prior lines)        | 28.6% (at highest doses)[1][2] | 71.4% (at highest doses)[1][2] | Data not mature              | Data not mature                        |
| Cetuximab (monotherapy)     | Various Phase II        | Platinum-refractory                         | 10-13%[3][4]                   | ~50%[4]                        | 5-6 months[3][4]             | Not consistently reported              |
| Pembrolizumab (monotherapy) | KEYNOTE-012 (Phase 1b)  | ≥2 prior lines of therapy                   | 18%[5]                         | -                              | 8 months[5]                  | 2.0 months                             |
| Nivolumab + Cetuximab       | Phase II                | Prior systemic therapy, platinum-refractory | -                              | -                              | 11.4 months[6]               | -                                      |

Table 2: Safety Profile in R/M SCCHN (Grade 3/4 Treatment-Related Adverse Events)

| Treatment                   | Trial                   | Key Grade 3/4 Adverse Events                                  |
|-----------------------------|-------------------------|---------------------------------------------------------------|
| NT219 + Cetuximab           | NCT04474470 (Phase 1/2) | Infusion-related reactions, hypertension, headache, nausea[1] |
| Cetuximab (monotherapy)     | Various Phase II        | Acneiform rash, infusion reactions, hypomagnesemia. [7]       |
| Pembrolizumab (monotherapy) | KEYNOTE-012 (Phase 1b)  | Fatigue, hypothyroidism, pneumonitis, colitis.[5][8]          |

## Advanced Solid Tumors (Second-Line Treatment)

The **NT219** Phase 1/2 trial enrolled patients with various advanced solid tumors. For comparison, data for standard second-line treatments for two of the tumor types included in the **NT219** trial (colorectal and pancreatic cancer) are presented below.

Table 3: Efficacy in Second-Line Metastatic Colorectal Cancer (mCRC)

| Treatment             | Trial              | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
|-----------------------|--------------------|-----------------------------|------------------------------|----------------------------------------|
| FOLFIRI               | Various            | 5.7% - 15%[9]<br>[10]       | ~12 months[9]                | 3.5 - 4.2 months[10]                   |
| FOLFIRI + Bevacizumab | AVASIRI (Phase II) | 32%[11]                     | 21.4 months[11]              | 11.6 months[11]                        |

Table 4: Efficacy in Second-Line Advanced Pancreatic Cancer

| Treatment                    | Trial    | Overall Response Rate (ORR)   | Median Overall Survival (OS)               | Median Progression-Free Survival (PFS)    |
|------------------------------|----------|-------------------------------|--------------------------------------------|-------------------------------------------|
| Gemcitabine + nab-paclitaxel | Phase II | 15-17.1% <a href="#">[12]</a> | 9.9 - 15.6 months <a href="#">[12][13]</a> | 5.3 - 5.8 months <a href="#">[12][13]</a> |

## Experimental Protocols

A general overview of the methodologies for the key clinical trials cited is provided below. For complete details, please refer to the specific trial protocols and publications.

### NT219 (NCT04474470)

- Study Design: A Phase 1/2, open-label, dose-escalation and expansion study.[\[14\]](#)
- Inclusion Criteria: Adults with recurrent and/or metastatic solid tumors who have failed or are not candidates for standard therapies. For the R/M SCCHN cohort, patients must have received up to 2 prior systemic regimens.[\[15\]\[16\]](#)
- Exclusion Criteria: Known hypersensitivity to EGFR, JAK, or STAT inhibitors. Major surgery or radiation within 4 weeks of the first dose.[\[15\]](#)
- Treatment: **NT219** administered intravenously weekly, alone or in combination with cetuximab. Dose escalation was performed to determine the recommended Phase 2 dose.[\[1\]\[2\]](#)
- Endpoints: Primary endpoints were safety and tolerability. Secondary endpoints included ORR, duration of response, PFS, and OS.[\[2\]](#)



[Click to download full resolution via product page](#)

**Caption:** General workflow of the **NT219** Phase 1/2 clinical trial.

## Cetuximab in R/M SCCHN (Second-Line)

- Study Design: Typically single-arm Phase II studies.[\[7\]](#)
- Inclusion Criteria: Patients with R/M SCCHN who have progressed after platinum-based chemotherapy.[\[7\]](#)
- Treatment: Cetuximab administered intravenously, often with a loading dose followed by weekly infusions.[\[7\]](#)

- Endpoints: Primary endpoint was typically ORR. Secondary endpoints included OS and safety.[7]

## Pembrolizumab in R/M SCCHN (KEYNOTE-012)

- Study Design: A Phase 1b, multi-cohort, open-label study.[5]
- Inclusion Criteria: Patients with recurrent or metastatic SCCHN with disease progression after platinum-containing chemotherapy.[5]
- Treatment: Pembrolizumab administered intravenously every 3 weeks.[5]
- Endpoints: Primary endpoint was ORR. Secondary endpoints included safety, duration of response, PFS, and OS.[5]

## Conclusion

The interim results of the **NT219** clinical trial, particularly in combination with cetuximab for heavily pre-treated R/M SCCHN, are encouraging and suggest a potential new therapeutic strategy for this difficult-to-treat patient population. The observed objective response and disease control rates in this setting warrant further investigation in larger, randomized trials to fully elucidate the efficacy and safety profile of **NT219**.

This guide provides a snapshot of the current clinical landscape. As more mature data from the **NT219** trial and other ongoing studies become available, this comparative analysis will be updated to reflect the evolving understanding of these novel cancer therapies. Researchers and drug development professionals are encouraged to consult the primary publications and clinical trial registries for the most detailed and up-to-date information.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [onclive.com](#) [onclive.com]

- 2. [targetedonc.com](http://targetedonc.com) [targetedonc.com]
- 3. [bmc.com.lb](http://bmc.com.lb) [bmc.com.lb]
- 4. Evidence-Based Treatment Options in Recurrent and/or Metastatic Squamous Cell Carcinoma of the Head and Neck - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. Pembrolizumab in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma - The ASCO Post [[ascopost.com](http://ascopost.com)]
- 6. Phase II multi-institutional clinical trial result of concurrent cetuximab and nivolumab in recurrent and/or metastatic head and neck squamous cell carcinoma - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 8. [cancernetwork.com](http://cancernetwork.com) [cancernetwork.com]
- 9. FOLFIRI versus irinotecan monodrug as second-line treatment in metastatic colorectal cancer patients: An open, multicenter, prospective, randomized controlled phase III clinical study. - ASCO [[asco.org](http://asco.org)]
- 10. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. Phase II clinical trial of second-line FOLFIRI plus bevacizumab for patients with metastatic colorectal cancer: AVASIRI trial - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 12. Gemcitabine plus Nab-paclitaxel as a second-line treatment following FOLFIRINOX failure in advanced pancreatic cancer: a multicenter, single-arm, open-label, phase 2 trial - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. [karger.com](http://karger.com) [karger.com]
- 14. Purple Biotech Reports Positive Interim and Preliminary Results from NT219 Phase 1/2 Study in R/M Head & Neck Cancer • Biopôle [[biopole.ch](http://biopole.ch)]
- 15. Clinical Trial: NCT04474470 - My Cancer Genome [[mycancergenome.org](http://mycancergenome.org)]
- 16. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of NT219 in the Landscape of Advanced Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609669#cross-study-comparison-of-nt219-clinical-trial-results>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)